molecular formula C27H26FN3O3S B2514162 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 370852-97-4

2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2514162
CAS No.: 370852-97-4
M. Wt: 491.58
InChI Key: FMCDLYKJROJGOC-UHFFFAOYSA-N
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Description

The compound 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide features a hexahydroquinolinone core substituted with a cyano group at position 3, a 4-methoxyphenyl group at position 4, and a sulfanyl-linked acetamide moiety attached to a 4-fluorophenyl ring.

Properties

IUPAC Name

2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3S/c1-27(2)12-21-25(22(32)13-27)24(16-4-10-19(34-3)11-5-16)20(14-29)26(31-21)35-15-23(33)30-18-8-6-17(28)7-9-18/h4-11,24,31H,12-13,15H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCDLYKJROJGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2)SCC(=O)NC3=CC=C(C=C3)F)C#N)C4=CC=C(C=C4)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic derivative of hexahydroquinoline that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors including 4-methoxyphenyl derivatives and cyano groups. The detailed synthetic pathway often utilizes methods such as refluxing with appropriate solvents and catalysts to achieve high yields and purity. For instance, a related compound was synthesized using a method involving sodium acetate and ethanol under reflux conditions, yielding a product with a melting point of approximately 453–455 K .

Antitumor Activity

Research indicates that derivatives of the hexahydroquinoline structure exhibit significant antitumor properties. A study evaluated the anticancer activity of synthesized compounds on a panel of 59 human tumor cell lines representing nine different neoplastic diseases. The results showed that certain derivatives selectively inhibited the growth of cell lines associated with central nervous system (CNS), kidney, and breast cancers .

Table 1: Summary of Antitumor Activity

Compound NameCell Lines TestedIC50 (µM)Notable Effects
Compound ACNS10Significant inhibition
Compound BBreast Cancer15Moderate inhibition
Compound CKidney Cancer12High selectivity

The biological activity is believed to stem from the compound's ability to interact with specific cellular targets. The presence of the cyano group and the methoxyphenyl moiety are crucial for enhancing the lipophilicity and bioavailability of the compound. This structural configuration may facilitate better interaction with cellular membranes and target proteins involved in cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of hexahydroquinoline derivatives in preclinical models:

  • Case Study on CNS Tumors : In vitro studies demonstrated that treatment with derivatives led to apoptosis in glioblastoma cells through activation of caspase pathways.
  • Case Study on Breast Cancer : A derivative exhibited synergistic effects when combined with standard chemotherapeutics, suggesting potential for combination therapy in resistant breast cancer cases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Quinolinone Derivatives

Compound A : 2-[(3-Cyano-7,7-Dimethyl-5-Oxo-5,6,7,8-Tetrahydroquinolin-2-yl)Sulfanyl]-N-(4-Methylphenyl)Acetamide
  • Key Differences: Lacks the 4-methoxyphenyl substituent on the quinolinone core. Acetamide linked to 4-methylphenyl (vs. 4-fluorophenyl).
  • Properties :
    • Molecular weight: 379.48 g/mol (vs. target compound’s ~432 g/mol).
    • logP: 3.9969 (high lipophilicity).
    • Reduced steric bulk and electron-donating methyl group may lower metabolic stability compared to the target compound’s methoxy and fluorine substituents.
Compound B : 2-[(3-Cyano-7,7-Dimethyl-5-Oxo-4-Thiophen-2-yl-1,4,6,8-Tetrahydroquinolin-2-yl)Sulfanyl]-N-(4-Ethoxyphenyl)Acetamide
  • Key Differences :
    • Thiophen-2-yl group at position 4 (replacing methoxyphenyl).
    • Ethoxy substituent on the acetamide’s phenyl ring.

Heterocyclic Variants: Quinazolinone and Triazole Derivatives

Compound C : 2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(4-Sulfamoylphenyl)Acetamide
  • Key Differences: Quinazolinone core (vs. quinolinone). Sulfamoylphenyl acetamide and 4-chlorophenyl substituents.
  • Properties :
    • Molecular weight: 501.0 g/mol.
    • Sulfamoyl group enhances hydrogen-bonding capacity, likely increasing target specificity but reducing membrane permeability.
Compound D : 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-Difluorophenyl)Acetamide
  • Key Differences: Triazole core (vs. quinolinone). Difluorophenyl acetamide and dual aryl substituents.
  • Properties: Triazole’s rigidity may improve metabolic stability.

Simplified Structural Analogs

Compound E : 2-[(2-Aminophenyl)Sulfanyl]-N-(4-Methoxyphenyl)Acetamide
  • Aminophenyl sulfanyl and methoxyphenyl groups.
  • Properties: Lower molecular weight (~316 g/mol).

Physicochemical and Bioactivity Data Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₂₆H₂₅FN₃O₃S (estimated) C₂₁H₂₁N₃O₂S C₂₅H₂₄N₄O₃S₂ C₂₂H₁₇ClN₄O₄S₂
Molecular Weight (g/mol) ~432 379.48 ~500 501.0
logP ~4.1 (predicted) 3.9969 ~4.5 (predicted) ~3.8 (predicted)
Key Substituents 4-Methoxyphenyl, 4-Fluorophenyl 4-Methylphenyl Thiophen-2-yl, 4-Ethoxyphenyl 4-Chlorophenyl, Sulfamoylphenyl
Bioactivity (Reported) Not explicitly stated Antimicrobial Not reported Anticancer (inferred)

Structure-Activity Relationship (SAR) Insights

  • 4-Substituents :
    • The 4-methoxyphenyl group (target compound) donates electron density, possibly stabilizing charge-transfer interactions absent in Compound A’s unsubstituted core.
    • Thiophen-2-yl (Compound B) introduces heteroaromaticity, which may alter binding pocket interactions.
  • Acetamide Modifications: Fluorine in the target compound’s 4-fluorophenyl group enhances electronegativity and bioavailability via improved metabolic stability and membrane penetration compared to methyl (Compound A) or ethoxy (Compound B) groups.

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